6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one
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Overview
Description
6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one is an organic compound belonging to the class of naphthalenones This compound is characterized by a bromine atom at the 6th position, a methyl group at the 5th position, and a ketone functional group at the 1st position of the naphthalene ring system It is a derivative of tetralone, which is a hydrogenated form of naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one typically involves the bromination of 5-methyl-3,4-dihydro-2H-naphthalen-1-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions often include the use of a solvent such as chloroform or carbon tetrachloride, and the reaction is usually conducted at room temperature or slightly elevated temperatures.
-
Bromination with Bromine:
- Reaction:
5-methyl-3,4-dihydro-2H-naphthalen-1-one+Br2→this compound
Reagents: Bromine (Br₂), 5-methyl-3,4-dihydro-2H-naphthalen-1-one
Conditions: Room temperature, chloroform as solvent
- Reaction:
-
Bromination with N-Bromosuccinimide (NBS):
- Reagents: NBS, 5-methyl-3,4-dihydro-2H-naphthalen-1-one
- Conditions: Room temperature, carbon tetrachloride as solvent
- Reaction:
5-methyl-3,4-dihydro-2H-naphthalen-1-one+NBS→this compound
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The choice of brominating agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one can undergo various types of chemical reactions, including:
-
Substitution Reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
- Electrophilic Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
-
Reduction Reactions:
- The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Oxidation Reactions:
- The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
-
Nucleophilic Substitution:
- Reagents: Amine, thiol, alkoxide
- Conditions: Solvent (e.g., ethanol), room temperature or slightly elevated temperatures
-
Reduction:
- Reagents: NaBH₄ or LiAlH₄
- Conditions: Solvent (e.g., ethanol or ether), low temperatures
-
Oxidation:
- Reagents: KMnO₄
- Conditions: Aqueous or alkaline medium, room temperature
Major Products Formed
- Nucleophilic Substitution: Corresponding substituted naphthalenones
- Reduction: 6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-ol
- Oxidation: 6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-carboxylic acid
Scientific Research Applications
6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
- Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Industrial Applications: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the ketone group play crucial roles in its binding affinity and reactivity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
6-Bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one can be compared with other similar compounds such as:
- 6-Chloro-5-methyl-3,4-dihydro-2H-naphthalen-1-one: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
- 5-Methyl-3,4-dihydro-2H-naphthalen-1-one: Lacks the halogen substituent, leading to different chemical properties and applications.
- 6-Methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one: Contains a methoxy group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-bromo-5-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKLZFGAIYYNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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